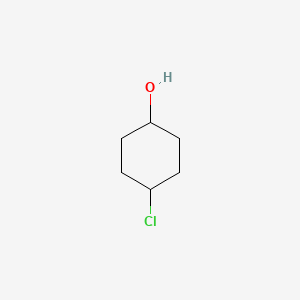

4-Chlorocyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPIAXWCSPHTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184555, DTXSID901031186 | |

| Record name | 4-Chlorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Chloro-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29538-77-0, 30485-71-3 | |

| Record name | Cyclohexanol, 4-chloro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029538770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030485713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Chloro-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-hydroxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Abstract Service (CAS) Number and Core Identifiers

An In-depth Technical Guide to the Identification of 4-Chlorocyclohexanol

For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive overview of the key identifiers and analytical methodologies for this compound, a versatile intermediate in organic synthesis.[1]

This compound exists as two stereoisomers, cis and trans, which have distinct physical and chemical properties. It is crucial to use the correct CAS number to ensure the procurement of the appropriate isomer for a specific application. A third CAS number is often used when the stereochemistry is not specified.

| Identifier | cis-4-Chlorocyclohexanol | trans-4-Chlorocyclohexanol | This compound (unspecified) |

| CAS Number | 19556-68-4[2][3] | 29538-77-0[1][4][5][6] | 30485-71-3[4][7][8][9][10] |

| Molecular Formula | C₆H₁₁ClO[2][3] | C₆H₁₁ClO[4][5][6] | C₆H₁₁ClO[4][7][8][9][10] |

| Molecular Weight | 134.60 g/mol [1][2][3] | 134.61 g/mol [5] | 134.604 g/mol [4][7][8][10] |

| IUPAC Name | cis-4-chlorocyclohexan-1-ol | trans-4-chlorocyclohexan-1-ol | This compound |

| InChIKey | HVPIAXWCSPHTAY-ZJQDQJMYSA-N | HVPIAXWCSPHTAY-IZLXSQMJSA-N[4] | HVPIAXWCSPHTAY-UHFFFAOYSA-N[4][7][8][10] |

Physicochemical Properties

The physical properties of the cis and trans isomers of this compound can vary, which can be exploited for their separation and identification.

| Property | Value | Source |

| Boiling Point | 378-380 K at 0.029 bar | NIST Chemistry WebBook[7] |

| Melting Point (trans) | 83 °C | Stenutz[11] |

Experimental Protocols for Identification

A combination of spectroscopic and chromatographic techniques is typically employed for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.[1]

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: Analyze the chemical shifts, integration, and coupling constants of the proton signals. The protons on the carbon bearing the chlorine and the hydroxyl group are of particular diagnostic value. The coupling constants between adjacent protons can help differentiate between axial and equatorial substituents, thus aiding in the assignment of the cis or trans configuration.[1]

-

¹³C NMR: Determine the number of unique carbon signals, which should correspond to the number of non-equivalent carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a thin film between two salt plates (NaCl or KBr) or as a KBr pellet. For a thin film, a drop of the neat liquid is sufficient. For a KBr pellet, grind a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Look for characteristic absorption bands:

-

A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H stretching bands just below 3000 cm⁻¹ are characteristic of the sp³-hybridized carbons in the cyclohexane ring.[1]

-

A band in the fingerprint region (typically below 800 cm⁻¹) corresponding to the C-Cl stretching vibration.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for its identification. It is often coupled with Gas Chromatography (GC-MS) for the analysis of mixtures.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph for separation from any impurities.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

-

Spectral Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound (134.6 g/mol ).

-

Analyze the fragmentation pattern, which can provide structural information.

-

Gas Chromatography (GC)

GC is used to assess the purity of a this compound sample and can also be used to separate the cis and trans isomers.

Methodology:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Injection: Inject a small volume of the sample solution into the gas chromatograph.

-

Separation: Use a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column) to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Detection: Use a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to detect the separated components as they elute from the column.

-

Analysis: The retention time of the peak(s) can be compared to that of a known standard to confirm the identity of the compound(s). The peak area can be used to determine the purity of the sample.

Differentiating Stereoisomers through Chemical Reactions

The stereochemistry of this compound significantly influences its reactivity. Treating the isomers with a base like sodium hydroxide can lead to different products, providing a chemical method for their differentiation.

-

cis-4-Chlorocyclohexanol: Undergoes an Sₙ2 reaction with hydroxide ions, leading to an inversion of stereochemistry and the formation of trans-1,4-cyclohexanediol.[1]

-

trans-4-Chlorocyclohexanol: Primarily undergoes an elimination reaction under the same conditions.[1] It can also form a bicyclic ether through an intramolecular reaction.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the identification of this compound and the distinct reaction pathways of its stereoisomers.

Caption: A logical workflow for the comprehensive identification of this compound.

Caption: Distinct reaction pathways of cis- and trans-4-Chlorocyclohexanol with a base.

References

- 1. This compound | 29538-77-0 | Benchchem [benchchem.com]

- 2. Cyclohexanol, 4-chloro-, trans- [webbook.nist.gov]

- 3. Solved When cis-4-chlorocyclohexanol is treated with sodium | Chegg.com [chegg.com]

- 4. This compound [webbook.nist.gov]

- 5. When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol.. [askfilo.com]

- 6. 4-Chlorocyclohexanone | C6H9ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. This compound | C6H11ClO | CID 34609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (a) Reaction of this compound isomers with NaOH in ethanol cis-4-.. [askfilo.com]

- 11. d-nb.info [d-nb.info]

Spectroscopic Data of 4-Chlorocyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 4-Chlorocyclohexanol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound, providing detailed information about the chemical environment of each proton and carbon atom. The data for both cis and trans isomers are presented below.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers

| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| trans-4-Chlorocyclohexanol | H1 (CH-OH) | ~3.6 - 3.8 | m | - |

| H4 (CH-Cl) | ~4.0 - 4.2 | m | - | |

| CH₂ (axial & equatorial) | ~1.2 - 2.2 | m | - | |

| cis-4-Chlorocyclohexanol | H1 (CH-OH) | ~4.0 - 4.2 | m | - |

| H4 (CH-Cl) | ~4.3 - 4.5 | m | - | |

| CH₂ (axial & equatorial) | ~1.4 - 2.1 | m | - |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. 'm' denotes a multiplet.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Isomer | Carbon | Chemical Shift (ppm) |

| trans-4-Chlorocyclohexanol | C1 (CH-OH) | ~69-71 |

| C4 (CH-Cl) | ~60-62 | |

| C2, C6 | ~35-37 | |

| C3, C5 | ~30-32 | |

| cis-4-Chlorocyclohexanol | C1 (CH-OH) | ~66-68 |

| C4 (CH-Cl) | ~58-60 | |

| C2, C6 | ~33-35 | |

| C3, C5 | ~28-30 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound. The key vibrational frequencies are summarized below.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Alkane) | Stretching | 2850-3000 | Strong |

| C-O (Alcohol) | Stretching | 1050-1150 | Strong |

| C-Cl (Haloalkane) | Stretching | 600-800 | Medium-Strong |

The broad O-H stretching band is characteristic of the hydroxyl group, while the C-Cl stretching frequency confirms the presence of the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

| 134/136 | Molecular ion ([M]⁺) peak, showing the isotopic pattern for chlorine |

| 116/118 | Loss of H₂O from the molecular ion |

| 98 | Loss of HCl from the molecular ion |

| 57 | [C₄H₉]⁺ fragment |

The presence of two molecular ion peaks with an intensity ratio of approximately 3:1 (for ¹²C₅¹H₁₀³⁵Cl¹⁶O and ¹²C₅¹H₁₀³⁷Cl¹⁶O) is a characteristic feature for a compound containing one chlorine atom.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of the this compound isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Spectra are typically acquired on the same spectrometer with a proton decoupler. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄) and placed in a liquid cell.

Data Acquisition:

-

A background spectrum of the empty salt plates or the solvent-filled cell is recorded first.

-

The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

-

The sample is injected into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

The separated components then enter the mass spectrometer (MS), where they are ionized (typically by electron impact) and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Stereochemistry of cis- and trans-4-Chlorocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereochemistry of cis- and trans-4-chlorocyclohexanol. It covers the conformational analysis of these isomers, their synthesis and spectroscopic characterization, and the profound impact of stereoisomerism on their chemical reactivity. This document is intended to serve as a comprehensive resource for professionals in chemical research and drug development.

Introduction to the Stereoisomers of 4-Chlorocyclohexanol

This compound is a disubstituted cyclohexane existing as two diastereomers: cis and trans. The spatial arrangement of the hydroxyl (-OH) and chlorine (-Cl) substituents on the cyclohexane ring dictates not only the physical properties of these isomers but also their chemical behavior. The non-planar, chair-like conformation of the cyclohexane ring is central to understanding the stereochemical nuances that differentiate the cis and trans forms. A thorough grasp of their three-dimensional structure is crucial for applications in organic synthesis and medicinal chemistry, where precise molecular architecture is paramount.

Conformational Analysis

The most stable conformation of a cyclohexane ring is the "chair" form, which minimizes both angle strain and torsional strain. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). A rapid "ring-flip" interconverts the two chair conformations, causing axial substituents to become equatorial and vice versa.

trans-4-Chlorocyclohexanol

In the trans isomer, the hydroxyl and chloro groups are on opposite sides of the ring. This arrangement allows for two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and one, after a ring-flip, with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions, which are a form of steric strain. Consequently, trans-4-chlorocyclohexanol exists almost exclusively in the diequatorial conformation.

Chemical Identification and Physical Properties

An In-depth Technical Guide to 4-Chlorocyclohexanol: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for this compound (CAS No: 30485-71-3). The information is intended to guide laboratory personnel in the safe use and management of this chemical.

This compound is a cyclic alcohol containing a chlorine substituent. It is essential to understand its physical and chemical properties for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [1][2][3] |

| Molecular Weight | 134.60 g/mol | [1][2][3] |

| CAS Number | 30485-71-3 | [1][2][3] |

| IUPAC Name | 4-chlorocyclohexan-1-ol | [1] |

| Synonyms | 1-Chloro-4-Hydroxycyclohexane, trans-4-Chlorocyclohexanol | [1][4] |

| Appearance | Not explicitly stated; likely a solid or liquid. | |

| Boiling Point | 378 - 380 K (105 - 107 °C) at 0.029 bar | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.52870 | [5] |

| Topological Polar Surface Area (PSA) | 20.23 Ų | [5] |

Hazard Identification and GHS Classification

The hazard classification for this compound can be inconsistent across suppliers. Aggregated data from notifications to the European Chemicals Agency (ECHA) provides the following potential hazards.[1] It is noteworthy that in the same dataset, 66.7% of notifications reported that the chemical does not meet GHS hazard criteria.[1] Users should therefore handle this chemical with caution, assuming the highest potential hazard.

| Hazard Class | Hazard Statement | GHS Code |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation | H335 |

Primary Hazards: Irritant.[1] Other Potential Hazards: May be combustible and can emit toxic fumes under fire conditions.[6]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

3.1 Safe Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke in the work area.

-

Exposure Avoidance: Do not breathe vapor or mist.[6] Avoid contact with eyes, skin, and clothing.[6] Avoid prolonged or repeated exposure.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6]

3.2 Storage Conditions

-

Container: Keep container tightly closed when not in use.[6][7]

-

Environment: Store in a dry, cool, and well-ventilated place.[7]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[7] Mixing incompatible chemicals can lead to violent reactions.[8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Type | Recommendation | Source |

| Engineering Controls | A safety shower and eye bath should be readily available. Mechanical exhaust (fume hood) is required. | [6] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [6][9] |

| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure. | [6][9] |

| Respiratory Protection | If ventilation is inadequate or for spill response, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [6][7] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[12] | |

| Skin Contact | Promptly wash the contaminated skin with copious amounts of water for at least 15 minutes.[6][13] Remove all contaminated clothing while rinsing.[10][11] If irritation persists, get medical attention.[10] | |

| Inhalation | Move the exposed person to fresh air at once.[6][10] If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[9][10] Get medical attention as soon as possible.[10] | |

| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water.[14] If the person is conscious, give water to drink.[9] Never give anything by mouth to an unconscious person.[9] Get medical attention immediately.[10] |

Fire Fighting and Accidental Release Measures

6.1 Fire Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

-

Specific Hazards: The substance is a combustible liquid.[6] Thermal decomposition can lead to the release of irritating and toxic fumes, including carbon oxides (CO, CO₂) and hydrogen chloride gas.[6][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][7]

6.2 Accidental Release (Spill) Measures The following workflow outlines the logical steps for responding to a this compound spill.

References

- 1. This compound | C6H11ClO | CID 34609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. cis-4-chlorocyclohexanol | CAS#:19556-68-4 | Chemsrc [chemsrc.com]

- 6. Safety Guideline [chemtrack.org]

- 7. fishersci.com [fishersci.com]

- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 12. schc.org [schc.org]

- 13. en.hesperian.org [en.hesperian.org]

- 14. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]

The Cyclohexanol Core: A Journey from Industrial Precursor to Therapeutic Agent

An In-depth Technical Guide on the Discovery and History of Substituted Cyclohexanols for Researchers, Scientists, and Drug Development Professionals.

The deceptively simple six-carbon ring of cyclohexanol, adorned with a hydroxyl group, represents a cornerstone of modern organic chemistry. Its journey spans from a bulk chemical precursor for polymers like nylon to a privileged scaffold in a multitude of life-saving pharmaceuticals. This technical guide delves into the rich history of substituted cyclohexanols, tracing their discovery, the evolution of their synthesis, and their ever-expanding role in medicinal chemistry. We will explore key synthetic methodologies, present comparative quantitative data, and illustrate the intricate signaling pathways through which these molecules exert their biological effects.

A Historical Overview: From Nylon to Novel Drugs

The story of substituted cyclohexanols is intrinsically linked to the industrialization of the 20th century. Initially, cyclohexanol itself was primarily produced on a massive scale through two main routes: the oxidation of cyclohexane and the hydrogenation of phenol. This large-scale production was driven by the demand for its oxidized derivative, cyclohexanone, a key intermediate in the synthesis of adipic acid and caprolactam, the monomers for Nylon 6,6 and Nylon 6, respectively.[1][2]

A pivotal moment in the synthetic history of substituted cyclohexanols arrived in 1935 with Sir Robert Robinson's discovery of the annulation reaction that now bears his name.[3] This powerful ring-forming reaction, which combines a Michael addition with an intramolecular aldol condensation, provided a versatile method to create substituted cyclohexenones, which can be readily reduced to the corresponding cyclohexanols.[3][4] The Robinson annulation opened up new avenues for the synthesis of complex polycyclic systems, including steroids, and laid the groundwork for the future development of intricate cyclohexanol-containing molecules.[4]

The transition of substituted cyclohexanols from industrial intermediates to therapeutic agents was propelled by the burgeoning field of medicinal chemistry. A significant milestone was the synthesis of the analgesic Tramadol in 1962 by the German pharmaceutical company Grünenthal GmbH.[5] Marketed in 1977, Tramadol's unique dual mechanism of action, involving both opioid receptor agonism and serotonin-norepinephrine reuptake inhibition, showcased the potential of the substituted cyclohexanol scaffold to interact with complex biological systems.[6][7]

Further solidifying the importance of this structural motif, the late 20th century saw the discovery of Oseltamivir (Tamiflu), an antiviral drug for the treatment of influenza. Discovered by Gilead Sciences and marketed by Roche since 1999, oseltamivir features a substituted cyclohexene core, demonstrating the versatility of the six-membered carbocycle in targeting viral enzymes.[8][9] The development of Desvenlafaxine (Pristiq), the active metabolite of venlafaxine and a potent serotonin-norepinephrine reuptake inhibitor (SNRI) approved in 2008, further cemented the role of substituted cyclohexanols in the treatment of central nervous system disorders.[10][11]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of substituted cyclohexanols has evolved significantly, with methods being refined for greater efficiency, stereoselectivity, and functional group tolerance. Two of the most historically and practically significant methods are the catalytic hydrogenation of substituted phenols and the Robinson annulation.

Catalytic Hydrogenation of Substituted Phenols

The catalytic hydrogenation of phenols is a direct and atom-economical method for the synthesis of cyclohexanols. The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the product.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Substituted Phenols

| Catalyst | Substrate | H2 Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis or cis:trans) | Reference |

| 5 wt% Pd/Al2O3 | p-cresol | 5 | 80 | n-heptane | 90 | 80:20 (trans:cis) | [12] |

| 5 wt% Pd/Al2O3 | p-tert-butylphenol | 5 | 80 | n-heptane | >99 | 87:13 (trans:cis) | [12] |

| [Rh(COD)Cl]2 | p-cresol | 50 | 80 | iPrOH | 95 | 10:90 (trans:cis) | [12] |

| [Rh(COD)Cl]2 | m-tert-butylphenol | 50 | 80 | iPrOH | 85 | 34:66 (trans:cis) | [12] |

| 20% Ni/CNT | Phenol | N/A (transfer hydrogenation) | 220 | iPrOH | 95 | N/A | [5] |

| 20% Ni/CNT | 4-methylphenol | N/A (transfer hydrogenation) | 240 | iPrOH | 96 | N/A | [13] |

| 5% Ru/TiO2 | Phenol | 20 | 100 | Water | >95 | N/A | [14] |

Experimental Protocol: Hydrogenation of p-cresol using 5 wt% Pd/Al2O3 [12]

-

Catalyst Preparation: A commercially available 5 wt% Pd/Al2O3 catalyst is used.

-

Reaction Setup: A high-pressure autoclave is charged with p-cresol (1.0 mmol), 5 wt% Pd/Al2O3 (4 mol%), and n-heptane (5 mL).

-

Hydrogenation: The autoclave is sealed, flushed with hydrogen gas, and then pressurized to 5 bar of H2. The reaction mixture is stirred and heated to 80 °C for the required reaction time.

-

Work-up and Purification: After cooling to room temperature, the autoclave is depressurized, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography to yield 4-methylcyclohexanol. The diastereomeric ratio is determined by gas chromatography or NMR spectroscopy.

The Robinson Annulation

The Robinson annulation is a classic tandem reaction that forms a six-membered ring by combining a Michael addition and an intramolecular aldol condensation.[3] It is a versatile method for the synthesis of substituted cyclohexenones, which can be subsequently reduced to cyclohexanols.

Experimental Protocol: Robinson Annulation of 2-Methylcyclohexanone and Methyl Vinyl Ketone [15]

-

Reaction Setup: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol, is added a strong base like sodium ethoxide (NaOEt) to generate the enolate.

-

Michael Addition: Methyl vinyl ketone (1.1 eq) is added to the reaction mixture, and it is stirred at room temperature to facilitate the Michael addition, forming a 1,5-diketone intermediate.

-

Aldol Condensation and Dehydration: The reaction mixture is then heated to induce an intramolecular aldol condensation, followed by dehydration to yield the α,β-unsaturated bicyclic ketone product.

-

Work-up and Purification: The reaction is quenched with a weak acid and the solvent is removed. The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography.

Substituted Cyclohexanols in Drug Development: Mechanisms and Signaling Pathways

The therapeutic success of substituted cyclohexanols stems from their ability to adopt specific three-dimensional conformations that allow for precise interactions with biological targets.

Desvenlafaxine: A Serotonin-Norepinephrine Reuptake Inhibitor

Desvenlafaxine is a potent SNRI used for the treatment of major depressive disorder.[10][11] Its mechanism of action involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuronal membrane.[16][17] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[16][17]

References

- 1. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. osti.gov [osti.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tramadol - Wikipedia [en.wikipedia.org]

- 8. Oseltamivir - Wikipedia [en.wikipedia.org]

- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Desvenlafaxine - Wikipedia [en.wikipedia.org]

- 12. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. EZH2 inhibition in glioblastoma stem cells increases the expression of neuronal genes and the neuronal developmental regulators ZIC2, ZNF423 and MAFB | bioRxiv [biorxiv.org]

- 15. chem.ucla.edu [chem.ucla.edu]

- 16. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]

- 17. discovery.researcher.life [discovery.researcher.life]

Theoretical Studies on the Conformational Isomers of 4-Chlorocyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the conformational isomers of cis- and trans-4-chlorocyclohexanol. This document details the relative stabilities of the various conformers, outlines the methodologies for their experimental and computational characterization, and presents key data in a structured format for ease of comparison.

Introduction to Conformational Analysis of 4-Chlorocyclohexanol

Cyclohexane and its derivatives are fundamental scaffolds in a vast array of organic molecules, including many pharmaceutical compounds. The therapeutic efficacy and biological activity of these molecules are often intrinsically linked to their three-dimensional structure, particularly the orientation of substituent groups on the cyclohexane ring. This compound, existing as cis and trans diastereomers, provides a classic example of the interplay between steric and electronic effects that govern conformational preferences.

The chair conformation is the most stable arrangement for the cyclohexane ring, minimizing both angle and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The rapid interconversion between the two chair forms, known as a ring flip, leads to a dynamic equilibrium between different conformers. The position of this equilibrium is dictated by the energetic favorability of placing substituents in the less sterically hindered equatorial position.

Conformational Isomers of this compound

trans-4-Chlorocyclohexanol

In the trans isomer, the chloro and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for two distinct chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformer is significantly more stable due to the minimization of steric strain. In the diaxial conformer, both the chlorine and hydroxyl groups experience unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.

cis-4-Chlorocyclohexanol

For the cis isomer, the chloro and hydroxyl groups are on the same side of the ring. In the chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position. A ring flip interconverts these positions, leading to two conformers of similar energy. The relative preference for which group occupies the equatorial position is determined by their respective A-values (conformational free energy differences).

Quantitative Conformational Analysis

The relative stability of different conformers can be quantified by their energy differences, which can be estimated using A-values or calculated more precisely using computational chemistry methods.

Table 1: Estimated Conformational Energy Differences for this compound Isomers

| Isomer | Conformer 1 | Conformer 2 | Estimated ΔG (kcal/mol) | More Stable Conformer |

| trans-4-Chlorocyclohexanol | Diequatorial (Cl-eq, OH-eq) | Diaxial (Cl-ax, OH-ax) | ~1.1 - 1.5 | Diequatorial |

| cis-4-Chlorocyclohexanol | Axial-Equatorial (Cl-ax, OH-eq) | Equatorial-Axial (Cl-eq, OH-ax) | ~0.1 - 0.5 | Cl-eq, OH-ax |

Note: The ΔG for the trans isomer is estimated by summing the A-values of the chloro and hydroxyl groups. The A-value for a chloro group is approximately 0.53 kcal/mol, and for a hydroxyl group, it is in the range of 0.6 to 1.0 kcal/mol, depending on the solvent.[1][2] For the cis isomer, the ΔG is the difference between the A-values of the two groups.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformational equilibrium of cyclohexane derivatives. The chemical shifts and coupling constants of the ring protons, particularly the proton attached to the carbon bearing the substituent (H-1 and H-4), are sensitive to their axial or equatorial orientation.

Detailed Methodology for ¹H-NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K). Low-temperature NMR studies (e.g., down to 180 K) can be performed to "freeze out" the chair-chair interconversion and observe the individual conformers.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans for sufficient signal-to-noise ratio.

-

-

-

Data Analysis:

-

The chemical shift of the H-1 and H-4 protons is diagnostic. Generally, an axial proton resonates at a higher field (lower ppm) than an equatorial proton.

-

The coupling constants (J-values) between adjacent protons are crucial. The magnitude of the vicinal coupling constant (³J) between axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

-

The observed coupling constant is a weighted average of the coupling constants of the individual conformers. The mole fractions of the conformers can be calculated using the following equation: Jobs = xaxJax + xeqJeq where Jobs is the observed coupling constant, xax and xeq are the mole fractions of the axial and equatorial conformers, and Jax and Jeq are the coupling constants for the pure axial and equatorial conformers (often estimated from model compounds).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can also be used to distinguish between conformational isomers based on the vibrational frequencies of specific functional groups, particularly the C-Cl and O-H stretching frequencies.

Detailed Methodology for FTIR Analysis:

-

Sample Preparation:

-

KBr Pellet (for solid samples):

-

Grind 1-2 mg of the this compound isomer with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Solution (for liquid or soluble samples):

-

Dissolve the sample in a suitable solvent that has minimal absorption in the spectral regions of interest (e.g., carbon tetrachloride, chloroform).

-

Place the solution in a liquid transmission cell with appropriate window materials (e.g., NaCl or KBr).

-

-

-

Instrumental Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Background: A background spectrum of the pure KBr pellet or the solvent should be collected and subtracted from the sample spectrum.

-

-

Data Analysis:

-

The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region. The frequency of this band can differ for axial and equatorial C-Cl bonds. Generally, the C-Cl stretch for an equatorial chlorine atom is at a higher frequency than for an axial chlorine atom.

-

The O-H stretching frequency (around 3600-3200 cm⁻¹) can also provide information, particularly regarding intramolecular hydrogen bonding, which may be present in certain conformations.

-

Computational Chemistry Methods

Theoretical calculations, such as ab initio and Density Functional Theory (DFT), are invaluable for providing detailed insights into the geometries, energies, and vibrational frequencies of different conformers.

Detailed Methodology for Computational Analysis:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Methodology:

-

Geometry Optimization: The initial structures of the different conformers of cis- and trans-4-chlorocyclohexanol are built and then their geometries are optimized to find the minimum energy structures.

-

Level of Theory: A common and reliable level of theory for such systems is DFT with a functional like B3LYP and a basis set such as 6-31G(d) or larger (e.g., 6-311+G(d,p)). For higher accuracy, coupled-cluster methods like CCSD(T) can be used, although they are more computationally expensive.

-

Frequency Calculations: After geometry optimization, frequency calculations should be performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical vibrational frequencies for comparison with experimental FTIR data.

-

Energy Calculations: The electronic energies of the optimized conformers are used to determine their relative stabilities (ΔE). To obtain Gibbs free energies (ΔG), thermal corrections from the frequency calculations are added to the electronic energies.

-

Table 2: Representative Calculated Geometrical Parameters for a Substituted Cyclohexane (Illustrative Example)

| Parameter | Axial Conformer (Illustrative) | Equatorial Conformer (Illustrative) |

| C-Cl Bond Length (Å) | 1.805 | 1.798 |

| C-C-Cl Bond Angle (°) | 111.5 | 110.8 |

| C-C-C-Cl Dihedral Angle (°) | -65.2 | 178.5 |

Note: These are illustrative values for chlorocyclohexane and not experimentally determined values for this compound. Actual values for this compound would need to be calculated using the methods described.

Visualizing Conformational Relationships

Graphviz diagrams can be used to visualize the logical flow of a conformational analysis study and the relationships between different conformers.

References

The Solubility Profile of 4-Chlorocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorocyclohexanol, a key intermediate in various chemical syntheses. Understanding the solubility of this compound in different solvents is crucial for its effective use in research, development, and manufacturing processes, including reaction chemistry, purification, and formulation. This document details available solubility data, outlines experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Understanding the Solubility of this compound

This compound (C₆H₁₁ClO) is a cyclic alcohol containing a chlorine substituent. Its solubility is governed by the interplay between the polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and the relatively nonpolar chlorocyclohexane ring. The presence of both polar and nonpolar moieties results in a nuanced solubility profile across a range of solvents with varying polarities.

The general principle of "like dissolves like" provides a foundational understanding of its expected solubility. Solvents that can engage in hydrogen bonding with the hydroxyl group, such as alcohols, are anticipated to be good solvents. Conversely, nonpolar solvents, such as hydrocarbons, are expected to be poorer solvents. The chlorine atom adds a degree of polarity to the cyclohexane ring, which may slightly enhance its solubility in moderately polar solvents compared to unsubstituted cyclohexanol.

Quantitative Solubility Data

Disclaimer: The following data is for Cyclohexanol and is intended to serve as a comparative guide. Actual solubility of this compound should be determined experimentally.

| Solvent | Chemical Class | Solubility of Cyclohexanol ( g/100 mL at 20°C) | Reference |

| Water | Protic, Polar | 3.60 | [1] |

| Ethanol | Protic, Polar | Miscible | [1] |

| Diethyl Ether | Ethereal, Nonpolar | Miscible | [1] |

| Acetone | Ketone, Polar Aprotic | Miscible | [1] |

| Chloroform | Halogenated, Nonpolar | Miscible | [1] |

| Benzene | Aromatic, Nonpolar | Miscible | [1] |

| Ethyl Acetate | Ester, Polar Aprotic | Miscible | [1] |

| Linseed Oil | Lipid | Miscible | [1] |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure. The most common and reliable method is the Equilibrium Solubility Method (also known as the shake-flask method).[2] This method aims to determine the thermodynamic equilibrium solubility of a compound at a specific temperature.[2]

Principle

An excess amount of the solid solute is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution of the solid equals the rate of precipitation.[2] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.[3]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometer)

Detailed Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to be tested to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Prepare samples in triplicate for each solvent to ensure the reproducibility of the results.[4]

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2] The exact time may need to be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[3]

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument, if necessary.

-

-

Quantification:

-

Analyze the prepared calibration standards and the sample solutions using a validated analytical method (e.g., HPLC, GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor used.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination method.

References

Methodological & Application

Application Note: Synthesis of 4-Chlorocyclohexanone from 4-Chlorocyclohexanol via Oxidation

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorocyclohexanone is a valuable intermediate in organic synthesis, serving as a building block for various pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, containing both a ketone and a chloro group, allows for a wide range of subsequent chemical transformations.[1] This application note provides a detailed protocol for the synthesis of 4-chlorocyclohexanone through the oxidation of the secondary alcohol, 4-chlorocyclohexanol. The oxidation of secondary alcohols to ketones is a fundamental and crucial transformation in organic chemistry.[2][3] A variety of oxidizing agents can accomplish this conversion, including chromium-based reagents like pyridinium chlorochromate (PCC), Swern oxidation systems, and hypochlorite-based oxidants.[2][4][5] This protocol will detail a common and effective method using sodium hypochlorite, a readily available and environmentally benign oxidizing agent.

Principle and Reaction

The synthesis involves the oxidation of the secondary hydroxyl group of this compound to a carbonyl group, yielding 4-chlorocyclohexanone. Secondary alcohols are readily oxidized to ketones, and unlike primary alcohols which can be further oxidized to carboxylic acids, the reaction typically stops at the ketone stage as further oxidation would require the cleavage of a carbon-carbon bond.[3]

Reaction Scheme:

Figure 1: Oxidation of this compound to 4-chlorocyclohexanone using sodium hypochlorite.

Experimental Protocol

Materials and Equipment

Reagents:

-

This compound (C₆H₁₁ClO)

-

Sodium hypochlorite solution (NaOCl, ~10-15% available chlorine)

-

Ethyl acetate (EtOAc)

-

Acetic acid (CH₃COOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium bisulfite solution (NaHSO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (lab coat, safety glasses, gloves)

Detailed Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 37.1 mmol) in ethyl acetate (50 mL).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Oxidant: While stirring vigorously, slowly add sodium hypochlorite solution (e.g., commercial bleach, ~45 mL, ~1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A small amount of acetic acid (~1 mL) can be added to catalyze the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours. The starting material (this compound) will have a lower Rf value than the product (4-chlorocyclohexanone).

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated sodium bisulfite solution (~20 mL) to destroy any excess oxidant. Stir for 10 minutes.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-chlorocyclohexanone as a colorless to pale yellow liquid.[1]

-

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

GC-MS (Gas Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight (132.59 g/mol ).[6]

-

FTIR Spectroscopy: To observe the appearance of the characteristic ketone carbonyl stretch (~1715 cm⁻¹) and the disappearance of the alcohol hydroxyl stretch (~3300 cm⁻¹).

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 4-Chlorocyclohexanone.

| Parameter | This compound (Starting Material) | 4-Chlorocyclohexanone (Product) |

| Molecular Formula | C₆H₁₁ClO | C₆H₉ClO |

| Molar Mass ( g/mol ) | 134.60[7] | 132.59[6] |

| Mass Used / Theoretical Yield | 5.0 g | 4.93 g |

| Moles | 37.1 mmol | 37.1 mmol |

| Appearance | White solid | Colorless to pale yellow liquid[1] |

| Boiling Point | N/A | ~90-91°C @ 14-15 mm Hg[8] |

| Typical Actual Yield | N/A | 3.9 - 4.4 g |

| Typical Percent Yield (%) | N/A | 80 - 90% |

Safety Information

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound and 4-chlorocyclohexanone may cause skin and eye irritation.[7][9] Avoid contact.

-

Sodium hypochlorite solution is corrosive and an oxidant. Avoid contact with skin and clothing.

-

Dispose of chemical waste according to institutional and local regulations.

Workflow Visualization

Caption: Experimental workflow for the synthesis of 4-chlorocyclohexanone.

References

- 1. Buy 4-Chlorocyclohexanone [smolecule.com]

- 2. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. 4-Chlorocyclohexanone | C6H9ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C6H11ClO | CID 34609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Chlorocyclohexanone | C6H9ClO | CID 13203 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chlorocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 4-chlorocyclohexanol, a versatile bifunctional molecule. The stereochemical outcome of these reactions is highly dependent on the configuration of the starting material, making it a valuable substrate for the stereoselective synthesis of substituted cyclohexanol derivatives. Such derivatives are important building blocks in medicinal chemistry and materials science. This document offers detailed protocols for reactions with various nucleophiles and summarizes the expected outcomes and analytical data.

Introduction to Nucleophilic Substitution on this compound

Nucleophilic substitution reactions involving this compound are classic examples of stereochemistry dictating the reaction pathway. The chair conformation of the cyclohexane ring and the relative positions of the hydroxyl and chloro substituents play a crucial role in determining the products.

-

cis-4-Chlorocyclohexanol: In the cis isomer, the hydroxyl and chloro groups are on the same side of the ring. For a nucleophilic attack to occur at the carbon bearing the chlorine, the nucleophile must approach from the backside (anti-periplanar) to the leaving group. This is a typical S(_N)2 reaction, which leads to an inversion of stereochemistry at the reaction center.

-

trans-4-Chlorocyclohexanol: In the trans isomer, the hydroxyl and chloro groups are on opposite sides of the ring. This configuration can lead to a more complex mixture of products, often favoring elimination (E2) or intramolecular substitution reactions, especially in the presence of a base.[1]

Key Applications

The stereospecific outcomes of these reactions are highly valuable in the synthesis of:

-

Pharmaceutical Intermediates: Substituted cyclohexanols are common motifs in various drug molecules. The ability to control the stereochemistry at two positions on the cyclohexane ring is crucial for biological activity.

-

Novel Materials: Di-substituted cyclohexanes can be used as monomers in the synthesis of polymers with specific thermal and mechanical properties.

-

Basic Research: These reactions serve as excellent models for studying the interplay of conformational effects and reaction mechanisms in cyclic systems.

Experimental Protocols

Protocol 1: Synthesis of trans-1,4-Cyclohexanediol from cis-4-Chlorocyclohexanol

This protocol describes the synthesis of trans-1,4-cyclohexanediol via a bimolecular nucleophilic substitution (S(_N)2) reaction.

Materials:

-

cis-4-Chlorocyclohexanol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-4-chlorocyclohexanol (e.g., 10.0 g, 74.3 mmol) in ethanol (100 mL).

-

Add a solution of sodium hydroxide (e.g., 4.46 g, 111.5 mmol) in ethanol (50 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Remove the ethanol using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., acetone or ethyl acetate) to obtain pure trans-1,4-cyclohexanediol.

Protocol 2: Synthesis of 4-Azidocyclohexanol from this compound

This protocol outlines the synthesis of 4-azidocyclohexanol, a useful intermediate for click chemistry and the introduction of nitrogen-containing functionalities.

Materials:

-

This compound (cis or trans)

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 37.1 mmol) in DMF (50 mL).

-

Add sodium azide (e.g., 3.63 g, 55.8 mmol) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water (150 mL).

-

Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine solution (2 x 30 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 4-azidocyclohexanol.

-

The product can be further purified by column chromatography on silica gel.

Protocol 3: Synthesis of 4-Cyanocyclohexanol from this compound

This protocol details the preparation of 4-cyanocyclohexanol, a precursor for carboxylic acids, amines, and other functional groups.

Materials:

-

This compound (cis or trans)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve this compound (e.g., 5.0 g, 37.1 mmol) in DMSO (50 mL) in a 100 mL round-bottom flask.

-

Carefully add sodium cyanide (e.g., 2.73 g, 55.7 mmol) to the solution.

-

Heat the mixture to 90-100 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker containing ice-water (200 mL).

-

Extract the product with dichloromethane (4 x 50 mL).

-

Wash the combined organic extracts with water (2 x 50 mL) to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield the crude 4-cyanocyclohexanol.

-

Purify by column chromatography or recrystallization.

Data Presentation

| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |

| cis-4-Chlorocyclohexanol | NaOH | Ethanol | Reflux | 4-6 | trans-1,4-Cyclohexanediol | 80-90 | ~3.4-3.6 (m, 2H, CH-OH), ~1.2-2.0 (m, 8H, CH₂) |

| This compound | NaN₃ | DMF | 80-90 | 12-18 | 4-Azidocyclohexanol | 75-85 | ~3.5-3.8 (m, 1H, CH-OH), ~3.2-3.4 (m, 1H, CH-N₃), ~1.3-2.1 (m, 8H, CH₂) |

| This compound | NaCN | DMSO | 90-100 | 24 | 4-Cyanocyclohexanol | 60-70 | ~3.6-3.9 (m, 1H, CH-OH), ~2.5-2.8 (m, 1H, CH-CN), ~1.5-2.2 (m, 8H, CH₂) |

Visualizations

Reaction Pathways

Caption: Reaction pathways of cis- and trans-4-chlorocyclohexanol.

Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols: Reaction of cis-4-Chlorocyclohexanol with Sodium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of cis-4-chlorocyclohexanol with a strong base, such as sodium hydroxide, is a classic example of a stereospecific nucleophilic substitution reaction. This process is of significant interest in organic synthesis, particularly in the construction of functionalized alicyclic frameworks that are key structural motifs in many pharmaceutical agents. The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, leading to a predictable stereochemical outcome. Understanding and controlling this reaction is crucial for the synthesis of specific stereoisomers of 1,4-cyclohexanediol, a valuable building block in drug development.

Reaction Overview

When cis-4-chlorocyclohexanol is treated with sodium hydroxide, the primary product is trans-1,4-cyclohexanediol.[1] The hydroxide ion (OH⁻) from sodium hydroxide acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride ion), resulting in an inversion of stereochemistry at that carbon center. This stereospecificity is a hallmark of the SN2 reaction mechanism.[1]

In contrast, the corresponding trans-isomer, trans-4-chlorocyclohexanol, reacts with sodium hydroxide under the same conditions to yield different products, primarily 3-cyclohexenol and a bicyclic ether.[1] This highlights the profound impact of the starting material's stereochemistry on the reaction pathway and product distribution.

Physicochemical Data

The following table summarizes key physicochemical properties of the reactant and the primary product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| cis-4-Chlorocyclohexanol | C₆H₁₁ClO | 134.60 | ~25-28 | ~98-100 (at 15 mmHg) |

| trans-1,4-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | 142-143 | 254 |

Spectroscopic Data for trans-1,4-Cyclohexanediol

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the methine protons (CH-OH) and the methylene protons (-CH₂-) of the cyclohexane ring. |

| ¹³C NMR | Resonances for the two distinct carbon environments: the carbon atoms bearing the hydroxyl groups and the methylene carbons. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-O stretching absorption around 1050 cm⁻¹. |

| Mass Spec. | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

Reaction Mechanism and Stereochemistry

The reaction of cis-4-chlorocyclohexanol with sodium hydroxide proceeds through a concerted SN2 mechanism. The hydroxide nucleophile attacks the electrophilic carbon atom bearing the chlorine atom from the side opposite to the carbon-chlorine bond. This "backside attack" leads to a transition state where the nucleophile and the leaving group are transiently attached to the carbon atom in a trigonal bipyramidal geometry. As the chloride ion departs, the stereochemistry at the reacting carbon is inverted.

Caption: SN2 reaction pathway for the conversion of cis-4-chlorocyclohexanol to trans-1,4-cyclohexanediol.

Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of trans-1,4-cyclohexanediol from cis-4-chlorocyclohexanol.

Materials:

-

cis-4-Chlorocyclohexanol

-

Sodium hydroxide (NaOH) pellets

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific amount of cis-4-chlorocyclohexanol in ethanol.

-

Addition of Base: While stirring, add a molar excess of sodium hydroxide pellets to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain it for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess base with 1 M hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add deionized water and extract the product with diethyl ether multiple times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

-

-

Purification:

-

The crude trans-1,4-cyclohexanediol can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate).

-

Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the trans-1,4-cyclohexanediol.

-

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Ratio | 1.0 equivalent cis-4-chlorocyclohexanol |

| 1.5 - 2.0 equivalents Sodium Hydroxide | |

| Reaction Time | 2 - 4 hours |

| Reaction Temp. | Reflux (Ethanol) |

| Typical Yield | 80 - 90% |

Applications in Drug Development

trans-1,4-Cyclohexanediol is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its rigid cyclohexane core and the stereospecific placement of the two hydroxyl groups make it a valuable scaffold for creating molecules with specific three-dimensional orientations, which is often critical for drug-receptor interactions.

-

Antimalarial Drugs: 1,4-Cyclohexanediol derivatives are used as intermediates in the synthesis of compounds like dihydroartemisinin, a potent antimalarial agent.

-

Cardiovascular Drugs: The cyclohexane-1,4-diol motif is found in molecules investigated as angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and other cardiovascular diseases.

Caption: Workflow from cis-4-chlorocyclohexanol to a potential drug candidate.

Safety Precautions

-

Handle sodium hydroxide with care as it is corrosive.

-

cis-4-Chlorocyclohexanol is an irritant.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol and diethyl ether are flammable; avoid open flames.

This document provides a comprehensive overview and a representative protocol for the reaction of cis-4-chlorocyclohexanol with sodium hydroxide. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work.

References

Application Notes and Protocols: Reaction of trans-4-Chlorocyclohexanol with Sodium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the reaction of trans-4-chlorocyclohexanol with sodium hydroxide. This reaction is a notable example of stereochemistry dictating reaction pathways, leading to a mixture of an elimination product, 3-cyclohexenol, and a cyclized product, a bicyclic ether, via an intramolecular Williamson ether synthesis.[1][2][3] In contrast, the corresponding cis-isomer yields a substitution product.[4][5] Understanding and controlling these pathways is crucial for synthetic chemists, particularly in drug development where rigid bicyclic structures and functionalized cyclohexene rings serve as important scaffolds and intermediates. This document outlines the underlying mechanisms, provides a detailed experimental protocol, and presents expected analytical data for the reaction products.

Introduction

Halohydrins are versatile intermediates in organic synthesis. Their reaction with a base can lead to the formation of epoxides or other cyclic ethers, a transformation that is fundamental in the synthesis of complex organic molecules. The stereochemical arrangement of the hydroxyl and halogen groups profoundly influences the reaction's outcome.

The treatment of trans-4-chlorocyclohexanol with a strong base like sodium hydroxide (NaOH) does not typically result in a simple substitution reaction. Instead, it proceeds through two competing pathways: an E2 elimination and an intramolecular SN2 reaction.[1] This reactivity profile makes it a valuable transformation for accessing 3-cyclohexenol and bicyclic ethers, which are motifs of interest in medicinal chemistry due to their conformational rigidity and potential for further functionalization.